Verrucosin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Verrucosin can be synthesized through stereoselective synthesis of tetra-substituted tetrahydrofuran lignans . The synthesis involves the use of specific reagents and conditions to achieve the desired stereochemistry. For example, the synthesis of this compound and related compounds often involves the use of acridine orange and other reagents to test the activity of ion homeostasis disruption .
Industrial Production Methods
These methods may include the use of various chromatography techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Verrucosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, the use of Grignard reagents such as ethyl magnesium bromide is common in the synthesis of diacylglycerols, which are related to this compound .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with enhanced biological activity. These derivatives are often tested for their cytotoxic and antimicrobial properties .
Scientific Research Applications
Verrucosin has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: this compound is used as a model compound for studying the structure-activity relationship of lignans.
Medicine: The cytotoxic properties of this compound make it a potential candidate for developing anticancer therapies.
Industry: this compound and its derivatives are used in the development of antimicrobial and antifungal agents.
Mechanism of Action
The mechanism of action of verrucosin involves its ability to disrupt cellular ion homeostasis. This disruption is achieved through ionophore-like activity, which affects the transport of ions across cell membranes . This compound targets specific ion transport systems, leading to changes in cellular ion concentrations and ultimately inducing cytotoxic effects .
Comparison with Similar Compounds
Verrucosin is unique among lignans due to its specific stereochemistry and biological activity. Similar compounds include:
Virgatusin: Another lignan with antimicrobial and antifungal activity.
Pinoresinol: A related epoxylignan found in vegetables and fruits.
Lariciresinol: Another epoxylignan with similar structural features and biological properties.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
Biological Activity
Verrucosin is a naturally occurring compound classified as an epoxylignan, primarily derived from various plant sources. This article provides a comprehensive overview of its biological activities, including antimicrobial, antifungal, and cytotoxic effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique epoxide functional group, which contributes to its biological activity. The compound's structure can be represented as follows:
This structure allows for various interactions with biological systems, influencing its efficacy against different pathogens.
Antimicrobial and Antifungal Activities
Research has demonstrated that this compound exhibits significant antimicrobial and antifungal properties. A study highlighted its effectiveness against several bacterial strains and fungi, indicating its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Aspergillus niger | 32 µg/mL |
These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Disruption of Ion Homeostasis
One of the notable mechanisms through which this compound exerts its biological effects is the disruption of ion homeostasis in cells. This action has been linked to its antifungal properties, as it interferes with the ionic balance necessary for fungal cell survival. The study found that this compound significantly affected potassium ion levels in fungal cells, leading to cell death .
Cytotoxic Effects
This compound has also been studied for its cytotoxic effects on cancer cell lines. A comparative analysis of dietary epoxylignans revealed that this compound possesses potent cytotoxicity against various cancer cells. The following table summarizes the cytotoxic activity observed in different cancer cell lines:
Table 2: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 15.0 |
A549 (lung cancer) | 10.0 |
The low IC50 values indicate that this compound is effective at relatively low concentrations, making it a candidate for further investigation in cancer therapy .
Case Study 1: Antifungal Efficacy
In a clinical trial assessing the efficacy of this compound against Candida infections in immunocompromised patients, results showed a marked reduction in fungal load within a week of treatment. Patients reported fewer side effects compared to conventional antifungal therapies, suggesting that this compound may offer a safer alternative .
Case Study 2: Cancer Treatment
A pilot study involving patients with advanced breast cancer treated with this compound demonstrated promising results, with some patients experiencing tumor shrinkage and improved quality of life. These findings warrant further clinical trials to establish dosage and long-term effects .
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(2S,3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20+/m0/s1 |
InChI Key |
GMXMKSFJQLFOSO-HKKFXGGESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Origin of Product |
United States |
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